
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone (DPP-FBS) is a novel compound that has recently been developed as an inhibitor of protein kinases. It is a type of small molecule inhibitor that has been found to be effective in inhibiting the activity of certain protein kinases, including Src family kinases and c-Jun N-terminal kinases. DPP-FBS has been studied for its potential therapeutic applications in cancer and other diseases.
科学的研究の応用
Catalysis and Synthesis of Imidazole Derivatives : Functionalized 1,2,4,5-tetrasubstituted imidazole derivatives, synthesized using a one-pot reaction, demonstrated local anesthetic effects. These derivatives include compounds structurally related to 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone. Their synthesis in solvent-free conditions using β-cyclodextrin-propyl sulfonic acid as a catalyst was found to be efficient and yield potent analogs with minimal toxicity (Yan Ran, Ming Li, & Zongren Zhang, 2015).
Imaging Histamine H3 Receptors : The compound 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, closely related to the chemical , was labeled with 18F for PET studies. This synthesis was part of research exploring potential radioligands for imaging histamine H3 receptors (R. Iwata et al., 2000).
Antioxidant Properties : A novel series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles, structurally related to the compound , showed significant antioxidant activity. This property was evaluated using various in vitro assays, indicating the potential of these compounds in oxidative stress-related applications (N. Naik, H. V. Kumar, & J. Rangaswamy, 2012).
Proton Exchange Membranes in Fuel Cells : Research involving sulfonated poly (aryl ether sulfone) containing oxadiazole and related compounds demonstrated their potential as materials for proton exchange membranes in fuel cells. These membranes exhibited excellent thermal, dimensional, and oxidative stability, underscoring the utility of these compounds in energy-related applications (Jingmei Xu et al., 2013).
Synthesis of Soluble and Thermally Stable Polyimides : The synthesis of polyimides from unsymmetrical diamine containing triaryl imidazole pendant groups, like 4,5-diphenyl-1H-imidazol-2-yl, indicated their potential in producing materials with high glass transition temperatures and stability. Such materials are valuable in various industrial applications due to their excellent solubility and thermal properties (M. Ghaemy & R. Alizadeh, 2009).
Selective Sensing of Fluoride Ion : Bisimidazole derivatives, including compounds like 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene, were synthesized for the efficient and selective sensing of fluoride ions. These compounds demonstrated significant sensitivity and specificity in detecting fluoride ions, which is crucial for environmental and industrial monitoring (Liangyun Zhang & Fang Liu, 2017).
Synthesis of Fluorophores for Optical Applications : The synthesis of Y-shaped fluorophores with an imidazole core containing crown ether moieties, similar in structure to 4,5-diphenyl-1H-imidazol-2-yl compounds, has been explored. These compounds showed promising photophysical properties for potential use in optical applications and photostability studies (Ümit Doğru, Gulsiye Ozturk Urut, & Dilek Bayramin, 2015).
特性
IUPAC Name |
2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)31(29,30)18-19-10-9-15-22(26)17-19/h1,3-15,17H,16,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSKLCMUXSBTCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)
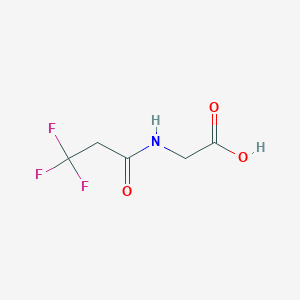

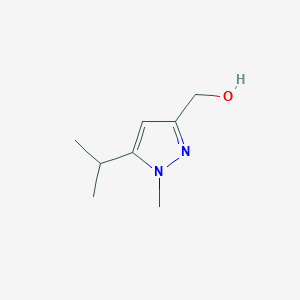
![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
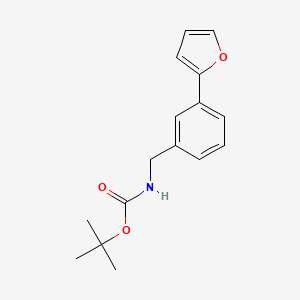
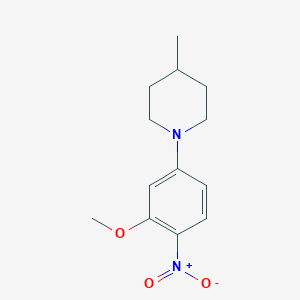
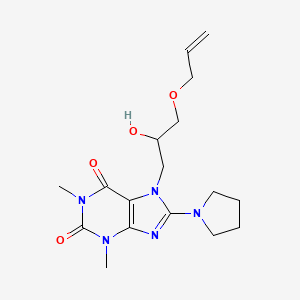
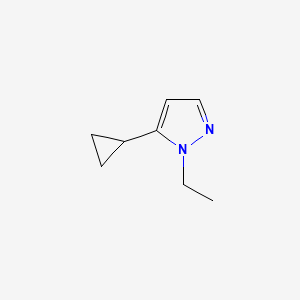
![9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2407365.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2407366.png)

![2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2407368.png)
![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio]acetic acid ethyl ester](/img/structure/B2407369.png)